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molecular formula C12H18 B1293698 4-tert-Butyl-o-xylene CAS No. 7397-06-0

4-tert-Butyl-o-xylene

Cat. No. B1293698
M. Wt: 162.27 g/mol
InChI Key: QRPPSTNABSMSCS-UHFFFAOYSA-N
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Patent
US05527769

Procedure details

To o-xylene (Fluka purum, 905 ml, 7.5 mole), kept under stirring, at 0°, there was added AlCl3 (6.7 g, 50 mmole), and then, dropwise, tert-butyl chloride (Fluka puriss., 551 ml, 5 mole), during 1.25 h, while keeping the temperature between 0° and 5° (the evolving HCl was trapped in NaOH 2.5 N). The temperature was allowed to increase to room temperature. After 60 h, the reaction mixture was poured on a mixture of ice and ether, the organic phase was successively washed with brine (2x), H2O, sat. NaHCO3 and brine, dried over Na2SO4 and distilled under vacuum (Vigreux column, 30 cm) to provide 4-tert-butyl-1,2-dimethylbenzene (purity >99%, yield 90%).
Quantity
905 mL
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
551 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].[Al+3].[Cl-].[Cl-].[Cl-].[C:13](Cl)([CH3:16])([CH3:15])[CH3:14].Cl>[OH-].[Na+].CCOCC>[C:13]([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([CH3:1])[CH:3]=1)([CH3:16])([CH3:15])[CH3:14] |f:1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
905 mL
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
551 mL
Type
reactant
Smiles
C(C)(C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring, at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between 0° and 5°
WASH
Type
WASH
Details
the organic phase was successively washed with brine (2x), H2O, sat. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum (Vigreux column, 30 cm)

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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